methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a dihydropyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable dihydropyridine precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
- 4-(6-oxo-1,6-dihydropyridine-3-amido)benzoic acid
Uniqueness
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3
- CAS Number : 1004256-23-8
This compound contains a dihydropyridine moiety, which is known for its diverse biological activities.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Escherichia coli | 31.25 - 125 |
Pseudomonas aeruginosa | 62.5 - 250 |
These results indicate that the compound exhibits bactericidal properties, particularly against Staphylococcus aureus, a common pathogen associated with infections.
The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. Studies suggest that it interferes with peptidoglycan production, crucial for bacterial cell wall integrity.
Study on Antibiofilm Activity
A recent study evaluated the antibiofilm activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in biofilm formation with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 µg/mL. This suggests that this compound may be effective in preventing biofilm-associated infections.
Comparative Analysis with Ciprofloxacin
In comparative studies, this compound showed lower cytotoxicity than ciprofloxacin while maintaining comparable antimicrobial efficacy. This highlights its potential as a safer alternative in treating bacterial infections.
Properties
IUPAC Name |
methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-21(26)16-7-10-18(11-8-16)22-20(25)17-9-12-19(24)23(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWFNIQDCVAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.